molecular formula C21H17ClN4O2 B2912389 N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261018-24-9

N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2912389
CAS No.: 1261018-24-9
M. Wt: 392.84
InChI Key: WZKQDIVKBQDKJM-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked to a chlorophenyl group and an N-benzyl acetamide side chain via a pyrrole ring . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry and is frequently found in compounds with significant biological activity . Derivatives of 1,2,4-oxadiazole have been investigated as potential agonists for cortical muscarinic and benzodiazepine receptors, as well as antagonists for 5-HT3 or histamine H3 receptors . They have also demonstrated potential for anti-inflammatory and antitumor activities in research settings . The specific research applications and mechanism of action for this particular compound require further investigation, but its molecular architecture makes it a versatile building block for drug discovery and chemical biology research. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-benzyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-9-4-8-16(12-17)20-24-21(28-25-20)18-10-5-11-26(18)14-19(27)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKQDIVKBQDKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as proliferation, differentiation, and apoptosis.

Mode of Action

It is known that the compound interacts with its targets (mapk1 and mapk10) and induces changes in their activity. This interaction could potentially alter the phosphorylation state of these kinases, thereby modulating their activity and the downstream signaling pathways they regulate.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cellular context and the status of the MAPK pathways. By modulating the activity of MAPK1 and MAPK10, the compound could potentially influence cell proliferation, differentiation, and survival.

Biological Activity

N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC23H21ClN4O2
Molecular Weight420.9 g/mol
CAS Number1261018-51-2

The structure features a benzyl group linked to a pyrrol derivative, integrated with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. This compound has been tested against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cells, with IC50 values indicating effective concentration levels required to inhibit cell growth significantly. Such studies have shown that derivatives of oxadiazoles can lead to apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, N-benzyl derivatives have shown promise as anti-inflammatory agents. The presence of the oxadiazole moiety contributes to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Studies have reported that related compounds exhibit selective COX-II inhibition with minimal side effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : It activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that modifications in the substituents significantly affected the potency of the compounds .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of specific functional groups in enhancing biological activity. For instance, electron-withdrawing groups on the phenyl ring were found to increase cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Oxadiazole Substituent Acetamide Substituent Molecular Weight Core Structure
N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C₂₁H₁₈ClN₄O₂ (estimated) 3-(3-chlorophenyl) N-benzyl ~386.8 Pyrrole-1,2,4-oxadiazole
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C₂₃H₂₂N₄O₂ 3-(4-methylphenyl) N-(2-ethylphenyl) 386.45 Pyrrole-1,2,4-oxadiazole
N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C₂₁H₁₆ClFN₄O₃ 3-(4-fluorophenyl) N-(3-chloro-4-methoxyphenyl) 426.8 Pyrrole-1,2,4-oxadiazole
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide C₂₁H₁₉ClN₆O₃S 3-(4-methoxyphenyl) N-(2-chlorobenzyl) 470.93 Pyrazole-1,2,4-oxadiazole
N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide C₁₆H₁₄ClN₃O₂S N-(6-ethoxybenzothiazole-2-yl) 347.82 Benzothiazole (non-oxadiazole)

Key Observations

Oxadiazole Substituent Effects: The 3-chlorophenyl group in the target compound introduces electronegativity and steric bulk compared to 4-methylphenyl or 4-fluorophenyl . Chlorine’s inductive effect may enhance binding to hydrophobic pockets in biological targets.

In contrast, N-(2-ethylphenyl) () introduces alkyl branching, which may alter steric hindrance and lipophilicity . N-(3-chloro-4-methoxyphenyl) () combines halogen and methoxy groups, balancing hydrophobicity and polarity for optimized target engagement .

Core Structure Modifications :

  • Replacing pyrrole with pyrazole () introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity .
  • Benzothiazole -based analogs () lack the oxadiazole ring but retain aromaticity, suggesting divergent biological targets .

Research Findings and Implications

  • Bioactivity Trends :

    • Chlorophenyl-substituted oxadiazoles (e.g., target compound, ) are prevalent in antimicrobial and anti-inflammatory agents due to chlorine’s electronegativity and hydrophobic interactions .
    • Pyrazole-oxadiazole hybrids () with methylsulfanyl groups exhibit enhanced metabolic stability, as seen in insecticidal derivatives .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods for and , involving cyclocondensation of amidoximes with carboxylic acid derivatives, followed by N-alkylation .
  • Physicochemical Properties :

    • The N-benzyl group in the target compound likely increases lipophilicity (clogP ~3.5) compared to N-(2-chlorobenzyl) (, clogP ~4.1), affecting bioavailability .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?

The synthesis typically involves coupling reactions between intermediates such as oxadiazole-containing precursors and pyrrole-acetamide derivatives. For example, chloroacetyl chloride can react with amine-functionalized pyrroles under controlled conditions (0–5°C in THF) to form acetamide linkages, as seen in analogous syntheses . Piperidine or ethanol may serve as catalysts or solvents for cyclization steps, particularly for oxadiazole ring formation .

Q. How can the purity of the compound be ensured during synthesis?

Post-synthetic purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) is recommended to verify purity (>95%) .

Q. What spectroscopic methods are critical for structural confirmation?

  • ¹H/¹³C NMR : Key for identifying protons and carbons in the benzyl, pyrrole, and oxadiazole moieties. For example, pyrrole NH protons typically resonate at δ 10–12 ppm in DMSO-d₆ .
  • FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can assess binding affinities to target proteins (e.g., kinases) and electronic properties. For oxadiazole derivatives, HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity . Pharmacophore models may highlight critical interactions, such as hydrogen bonding with the oxadiazole ring .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound solubility. Standardize protocols:

  • Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
  • Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .

Q. How does substituent variation on the chlorophenyl ring affect activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl at the meta position) enhance binding to hydrophobic pockets in enzymes. Para-substituted analogs may reduce potency due to steric hindrance, as observed in related 1,2,4-oxadiazole derivatives .

Q. What experimental designs optimize yield in large-scale synthesis?

  • DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .

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